4-(2-Bromo-5-nitrobenzyl)-morpholine 4-(2-Bromo-5-nitrobenzyl)-morpholine
Brand Name: Vulcanchem
CAS No.: 2138184-96-8
VCID: VC3193396
InChI: InChI=1S/C11H13BrN2O3/c12-11-2-1-10(14(15)16)7-9(11)8-13-3-5-17-6-4-13/h1-2,7H,3-6,8H2
SMILES: C1COCCN1CC2=C(C=CC(=C2)[N+](=O)[O-])Br
Molecular Formula: C11H13BrN2O3
Molecular Weight: 301.14 g/mol

4-(2-Bromo-5-nitrobenzyl)-morpholine

CAS No.: 2138184-96-8

Cat. No.: VC3193396

Molecular Formula: C11H13BrN2O3

Molecular Weight: 301.14 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Bromo-5-nitrobenzyl)-morpholine - 2138184-96-8

Specification

CAS No. 2138184-96-8
Molecular Formula C11H13BrN2O3
Molecular Weight 301.14 g/mol
IUPAC Name 4-[(2-bromo-5-nitrophenyl)methyl]morpholine
Standard InChI InChI=1S/C11H13BrN2O3/c12-11-2-1-10(14(15)16)7-9(11)8-13-3-5-17-6-4-13/h1-2,7H,3-6,8H2
Standard InChI Key AAZHOXLQGPJOJC-UHFFFAOYSA-N
SMILES C1COCCN1CC2=C(C=CC(=C2)[N+](=O)[O-])Br
Canonical SMILES C1COCCN1CC2=C(C=CC(=C2)[N+](=O)[O-])Br

Introduction

Chemical Structure and Properties

Molecular Structure

4-(2-Bromo-5-nitrobenzyl)-morpholine features a morpholine ring connected to a 2-bromo-5-nitrobenzyl group through a nitrogen atom. The compound combines several important structural features that contribute to its chemical properties and potential biological activities. The morpholine moiety is a six-membered heterocyclic ring containing both oxygen and nitrogen atoms, which serves as an important pharmacophore in many bioactive compounds. The benzyl group contains both bromine at the 2-position and a nitro group at the 5-position, which influence the electron distribution and reactivity of the molecule.

The molecular formula of 4-(2-Bromo-5-nitrobenzyl)-morpholine is C11H13BrN2O3 with a molecular weight of approximately 301.14 g/mol. The presence of the bromine atom would result in a characteristic isotope pattern in mass spectrometry, similar to what is observed with other brominated compounds like 2-Bromo-5-nitro-4-picoline, which shows distinct bromine isotope patterns in LCMS analysis .

Physical Properties

The physical properties of 4-(2-Bromo-5-nitrobenzyl)-morpholine can be inferred from structurally similar compounds. As a morpholine derivative with both nitro and bromo substituents, it is expected to be a crystalline solid at room temperature with moderate to good solubility in organic solvents such as dichloromethane, tetrahydrofuran, and chloroform, but limited solubility in water.

Table 1: Predicted Physical Properties of 4-(2-Bromo-5-nitrobenzyl)-morpholine

PropertyPredicted ValueBasis for Prediction
Physical StateCrystalline solidSimilar to related morpholine derivatives
SolubilityGood in organic solvents, poor in waterBased on polarity and functional groups
Melting Point120-160°C (estimated)Comparison with similar benzyl-morpholine compounds
ColorLight yellow to off-whitePresence of nitro group often imparts yellow coloration
StabilityStable under standard conditionsBased on structural features

The pKa value of the morpholine nitrogen would be influenced by the electron-withdrawing effects of the bromine and nitro substituents. Based on data for related compounds, the pKa would likely be lower than that of unsubstituted morpholine due to these electron-withdrawing influences .

Chemical Reactivity

The reactivity of 4-(2-Bromo-5-nitrobenzyl)-morpholine is determined by its functional groups:

  • The morpholine ring typically participates in nucleophilic reactions through its nitrogen atom, which can act as a nucleophile in various reactions.

  • The bromine at the 2-position of the benzyl group represents a reactive site for coupling reactions, including Suzuki, Stille, and Sonogashira couplings, making this compound a valuable building block for more complex structures.

  • The nitro group at the 5-position is strongly electron-withdrawing and can be reduced to an amino group under appropriate conditions, providing a handle for further functionalization.

The combination of these reactive sites makes 4-(2-Bromo-5-nitrobenzyl)-morpholine a versatile intermediate for organic synthesis, particularly in the development of pharmaceuticals with targeted properties.

Synthesis Methods

Multi-step Approach

Another synthetic strategy might involve:

  • Preparation of 2-bromo-5-nitrotoluene via selective nitration of 2-bromotoluene

  • Radical bromination of the methyl group to yield 2-bromo-5-nitrobenzyl bromide

  • Nucleophilic substitution with morpholine to obtain the target compound

Reaction Conditions and Considerations

Based on the synthesis of related compounds, the following reaction conditions would likely be suitable:

  • Solvent: Tetrahydrofuran (THF) or dichloromethane, as these are commonly used in the synthesis of brominated compounds

  • Base: Triethylamine or potassium carbonate to neutralize the hydrogen bromide formed during the reaction

  • Temperature: Room temperature initially, possibly followed by heating under reflux for complete conversion

  • Reaction time: Several hours to overnight, similar to the reflux conditions used in related syntheses

The workup procedure might involve:

  • Filtration to remove inorganic salts

  • Concentration of the filtrate

  • Cooling and quenching any excess reagents

  • Extraction with organic solvents

  • Drying and purification by recrystallization or column chromatography

The synthesis of 2-Bromo-5-nitro-4-picoline, which shares some structural similarities, achieves yields of approximately 90% under optimized conditions . Similar yields might be anticipated for 4-(2-Bromo-5-nitrobenzyl)-morpholine with properly optimized reaction conditions.

Analytical Characterization

Spectroscopic Data

Based on structurally similar compounds, the following spectroscopic characteristics would be expected for 4-(2-Bromo-5-nitrobenzyl)-morpholine:

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (CDCl3, 300 MHz) expected signals:

  • Methylene protons connecting the benzyl group to morpholine: δ 3.50-3.70 ppm (s, 2H)

  • Morpholine protons: δ 2.40-2.50 ppm (t, 4H, N-CH2) and δ 3.65-3.80 ppm (t, 4H, O-CH2)

  • Aromatic protons: δ 7.40-8.20 ppm (3H, complex pattern due to the unsymmetrical substitution)

13C NMR (CDCl3, 75 MHz) expected signals:

  • Morpholine carbons: δ 53-55 ppm (N-CH2) and δ 66-68 ppm (O-CH2)

  • Benzyl methylene carbon: δ 60-62 ppm

  • Aromatic carbons: δ 120-150 ppm (with the carbon bearing the nitro group appearing furthest downfield)

Similar compounds with brominated and nitrated structures show characteristic patterns in their NMR spectra, as seen in the 1H NMR data for 2-Bromo-5-nitro-4-picoline which displays singlets for the methyl group at 2.63 ppm and aromatic protons at 7.52 and 8.95 ppm .

Mass Spectrometry

The mass spectrum would likely show:

  • Molecular ion peaks at m/z 301 and 303 with approximately equal intensities (characteristic of monobrominated compounds)

  • Fragment ions corresponding to the loss of morpholine (m/z 211/213)

  • Fragment ions from the cleavage of the C-N bond between the benzyl group and morpholine

Infrared Spectroscopy

Expected IR absorption bands:

  • N-O stretching of the nitro group: 1500-1550 cm-1 and 1300-1350 cm-1

  • C-H stretching (aromatic): 3000-3100 cm-1

  • C-H stretching (aliphatic): 2850-2950 cm-1

  • C-O-C stretching of morpholine: 1100-1150 cm-1

  • C-N stretching: 1200-1350 cm-1

  • C-Br stretching: 550-650 cm-1

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) would be valuable for assessing the purity of 4-(2-Bromo-5-nitrobenzyl)-morpholine and monitoring reaction progress during synthesis.

For HPLC analysis, conditions similar to those used for related compounds might include:

  • Column: C18 reversed-phase

  • Mobile phase: Acetonitrile/water gradient with 0.1% formic acid

  • Detection: UV at 254 nm and 280 nm

  • Expected retention time: Similar to compounds with comparable polarity

TLC analysis might utilize:

  • Stationary phase: Silica gel

  • Mobile phase: Ethyl acetate/hexane mixtures or dichloromethane/methanol

  • Visualization: UV light and appropriate staining reagents

The purity assessment of structurally similar compounds like 2-Bromo-5-nitro-4-picoline has been performed using TLC and UV detection, achieving purities of 95% . Similar analytical approaches would likely be applicable to 4-(2-Bromo-5-nitrobenzyl)-morpholine.

Biological Activity and Applications

Anticancer Research

The presence of both morpholine and electron-withdrawing substituents suggests potential cytotoxic activity. Related compounds have shown IC50 values in the range of 5.12-117.04 μM against cancer cell lines . Compound 2g from the pyrimidine-morpholine series, which contains a CF3 substitution at the para position, exhibited particularly potent activity with IC50 values of 5.10 ± 2.12 μM against SW480 cells and 19.60 ± 1.13 μM against MCF-7 cells .

Cell Cycle Modulation

Studies on structurally similar compounds have shown that they can induce cell cycle arrest in cancer cells. For example, compound 2g in the pyrimidine-morpholine series induced phase arrest in MCF-7 breast cancer cells and apoptosis in SW480 colon cancer cells . The electron-withdrawing groups in 4-(2-Bromo-5-nitrobenzyl)-morpholine might confer similar cell cycle modulatory effects.

Medicinal Chemistry Building Block

Beyond direct biological applications, 4-(2-Bromo-5-nitrobenzyl)-morpholine could serve as a valuable synthetic intermediate for the development of more complex bioactive molecules. The reactive sites (bromine, nitro group, and morpholine nitrogen) provide multiple handles for further functionalization and derivatization.

Computational Studies and Molecular Modeling

Electronic Structure Analysis

Computational studies on structurally related compounds provide insights into the potential electronic properties of 4-(2-Bromo-5-nitrobenzyl)-morpholine:

DFT analysis of related compounds has been conducted at the B3LYP/6-31+G** level of theory, revealing important information about HOMO-LUMO distributions and energies . For 4-(2-Bromo-5-nitrobenzyl)-morpholine, we might expect:

  • HOMO orbitals primarily localized on the morpholine ring and partially on the benzyl group

  • LUMO orbitals distributed over the nitrobenzyl portion of the molecule

  • An energy gap influenced by the electron-withdrawing substituents, likely similar to or smaller than that of related compounds with electron-withdrawing groups

These electronic properties would influence the compound's reactivity and potential interactions with biological targets.

ADME Predictions

The absorption, distribution, metabolism, and excretion (ADME) properties of 4-(2-Bromo-5-nitrobenzyl)-morpholine would be influenced by its structural features:

  • The morpholine group typically improves aqueous solubility and bioavailability in drug molecules

  • The nitro group may be subject to metabolic reduction in vivo

  • The lipophilic bromine substituent would enhance membrane permeability

Table 2: Predicted ADME Properties of 4-(2-Bromo-5-nitrobenzyl)-morpholine

ADME ParameterPredictionBasis
Lipophilicity (LogP)2.5-3.5Based on structural features
Water SolubilityModerateEnhanced by morpholine, reduced by lipophilic groups
Oral BioavailabilityModerateBalance of solubility and permeability
Blood-Brain Barrier PenetrationLimitedPresence of polar nitro group
Metabolic StabilityModeratePotential for nitro reduction and N-dealkylation

Similar pyrimidine-morpholine compounds have been reported to possess acceptable prognostic physicochemical properties for drug development , suggesting that 4-(2-Bromo-5-nitrobenzyl)-morpholine might also exhibit favorable drug-like characteristics.

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